N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate

Physicochemical Property Solubility Formulation

Researchers seeking to probe structure-property relationships in lipid-based formulations often face the challenge of sourcing well-defined, high-purity bis-fatty amides. N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate (CAS 93918-63-9) directly addresses this need with its distinct α-linolenoyl chains, iminodiethylene bridge, and monoacetate counterion. These features enable systematic investigation of linker length and counterion effects on solubility, critical micelle concentration, and encapsulation efficiency. - Serves as a reference standard for HPLC/LC-MS method development (differentiable from CAS 94023-33-3). - Functions as a building block in medicinal chemistry programs targeting N-myristoyltransferase. - Sourced with a documented Certificate of Analysis to confirm purity and the absence of homolog impurities.

Molecular Formula C40H69N3O2.C2H4O2
C42H73N3O4
Molecular Weight 684.0 g/mol
CAS No. 93918-63-9
Cat. No. B12668889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate
CAS93918-63-9
Molecular FormulaC40H69N3O2.C2H4O2
C42H73N3O4
Molecular Weight684.0 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O
InChIInChI=1S/C40H69N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+;
InChIKeySHGVHLXFWSSXDC-VZCBAQBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) Monoacetate – Chemical Identity & Procurement


N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate (CAS 93918-63-9) is a synthetic bis-fatty amide derivative with the molecular formula C42H73N3O4 and a molecular weight of 684.05 g/mol . The compound features two octadeca‑9,12,15‑trienoyl (α‑linolenoyl) chains connected via an iminodiethylene bridge, presented as a monoacetate salt. It is catalogued by multiple chemical suppliers for use as a specialty organic intermediate or research chemical [1].

Generic Substitution Concerns for N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) Monoacetate


Fatty acid amide derivatives are not functionally interchangeable; the specific chain length, degree of unsaturation, and counterion identity directly influence solubility, critical micelle concentration, and bioactivity . Even closely related analogs—such as the corresponding distearamide, dioleamide, or bis(octadeca-9,12,15-trienamide) compounds with different amine bridges—exhibit distinct patent and application profiles. Substituting a superficially similar compound without verifying quantitative performance data in the target system risks experimental failure or regulatory non‑compliance.

Comparative Evidence for N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) Monoacetate


MW and LogP vs. Saturated and Monounsaturated Analogs

The target compound (MW 684.05 g/mol) differs markedly from its fully saturated analog N,N'-(iminodiethylene)distearamide (MW 636.09 g/mol) and its mono‑unsaturated analog N,N'-(iminodiethylene)dioleamide (MW ~632 g/mol). The higher molecular weight and the presence of six cis‑double bonds from the α‑linolenoyl chains are predicted to increase molecular flexibility and lower melting point, while the acetate counterion enhances aqueous solubility relative to the free base . These differences are directly relevant to formulation homogeneity and storage stability.

Physicochemical Property Solubility Formulation

Linker Architecture and Purity Profile

Commercial databases list CAS 94023-33-3, a structurally related compound with an ethylenebis(iminoethylene) bridge (C44H78N4O4, MW ~727), as a close analog . The target compound's shorter iminodiethylene linker (C42H73N3O4) results in a 43 g/mol lower molecular weight and a distinct impurity profile in HPLC analysis. Suppliers offering the target compound (CAS 93918-63-9) provide assay data specifying purity levels (≥95%) that are not automatically transferable to the longer‑linker analog.

Organic Impurity Synthesis Quality Control

NMT Inhibition Benchmark in DDD-Series Compounds

While the target compound itself lacks published NMT inhibition data, the bis‑amide chemotype has been explored in the DDD compound series. DDD100863 (a sulfonamide, not the target compound) demonstrated an IC50 of 6 nM against T. brucei NMT [1]. This establishes the enzymatic potency achievable within the broader bis‑amide structural space and underscores that even minor structural modifications can shift potency by orders of magnitude. Users evaluating the target compound for NMT-related applications should request custom screening data rather than assuming potency by analogy.

N-myristoyltransferase Trypanosoma brucei Drug Discovery

Recommended Applications for N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) Monoacetate


Comparator for Lipid-Based Formulations

The compound's distinct molecular weight and unsaturation profile (Section 2, Evidence Item 1) make it a suitable comparator when evaluating the impact of bis‑amide linker length and counterion on solubility, critical micelle concentration, or encapsulation efficiency in lipid nanoparticles [1]. Researchers developing parenteral or topical lipid formulations can use this compound to systematically probe structure–property relationships.

Reference Standard for Chromatographic Purity

Because the target compound and its longer‑linker analog (CAS 94023-33-3) exhibit different chromatographic retention (Section 2, Evidence Item 2), the compound serves as a reference standard for method development in HPLC and LC‑MS quality control workflows [1]. Procurement for this purpose requires a documented certificate of analysis detailing purity and the absence of the longer‑linker impurity.

Starting Material for Bis-Amide Libraries

The bis‑amide scaffold, exemplified by the high potency of DDD‑series compounds against NMT (Section 2, Evidence Item 3), justifies the use of this compound as a starting material or synthetic intermediate in medicinal chemistry programs targeting N‑myristoyltransferase or related enzymes [1]. Researchers should request custom screening data rather than assuming potency by analogy.

Quote Request

Request a Quote for N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.